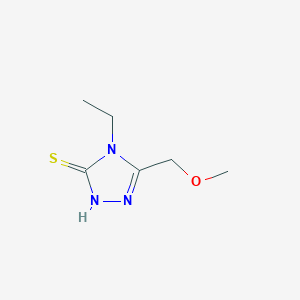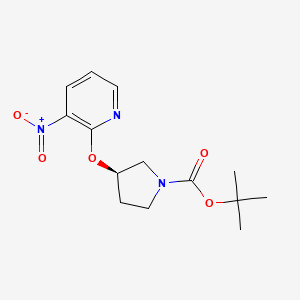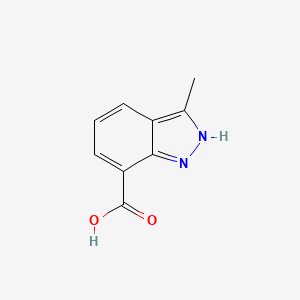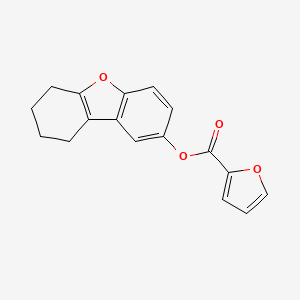![molecular formula C16H16N4O2S B2693312 4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 872856-66-1](/img/structure/B2693312.png)
4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine” is a derivative of 2,2′∶6′,2″-terpyridine (terpy) that has been modified at the 4′ position . It is part of a variety of terpy derivatives that have been synthesized to generate bifunctional chelates .
Synthesis Analysis
The synthesis of these bifunctional chelates, including “4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine”, is based on the nucleophilic substitution of 4′-chloroterpyridine . This method has been described as a particularly convenient route to these bifunctional chelates .Molecular Structure Analysis
The crystal structure of “4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine” has been determined . The palladium (II) and gold (III) complexes of the analog with an SMe group at the 4′ position have been synthesized and characterized .Chemical Reactions Analysis
The palladium (II) and gold (III) complexes of the analog with an SMe group at the 4′ position have been synthesized and characterized . This suggests that “4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine” can participate in complexation reactions with these metals.Scientific Research Applications
Enzymatic Inhibition and Antihypertensive Activity
Research on related pyrazolo[3,4-d]pyrimidines has highlighted their potential in inhibiting specific enzymes and demonstrating antihypertensive activity. For example, a series of 6-phenylpyrazolo[3,4-d]pyrimidones were identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase. This inhibition correlates with cellular activity and in vivo antihypertensive effects. Substitutions at various positions on the pyrazolo[3,4-d]pyrimidine core affect both enzymatic inhibition potency and metabolic stability, demonstrating the chemical versatility of the scaffold for developing therapeutics (Dumaitre & Dodic, 1996).
Anti-inflammatory Properties Without Ulcerogenic Activity
Another study on pyrazolo[1,5-a]pyrimidines, a structurally related class, showed that these compounds possess anti-inflammatory properties without the ulcerogenic side effects typical of many nonsteroidal anti-inflammatory drugs (NSAIDs). This indicates the potential for developing safer anti-inflammatory medications using the pyrazolo[3,4-d]pyrimidine scaffold as a starting point (Auzzi et al., 1983).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives demonstrated potent anticancer and anti-5-lipoxygenase activities, suggesting the utility of the pyrazolo[3,4-d]pyrimidine framework in the design of drugs targeting cancer and inflammation-related pathways. The structure-activity relationship (SAR) study within this series highlighted the importance of specific substitutions for achieving high levels of activity and stability (Rahmouni et al., 2016).
Antibacterial Activity
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity provided insights into the antimicrobial potential of this chemical class. The study showcased a straightforward synthetic approach and identified compounds with significant antibacterial effects, underlining the potential for developing new antimicrobial agents (Rostamizadeh et al., 2013).
properties
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-4-12(5-3-1)20-15-13(10-19-20)16(18-11-17-15)23-9-6-14-21-7-8-22-14/h1-5,10-11,14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRJHGLJHRAEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2693233.png)
![3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2693236.png)
![N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide](/img/structure/B2693238.png)
![1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2693239.png)

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)


![2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2693248.png)

![4-Methyl-3-[(3R,5R)-5-methyl-1-prop-2-enoylpiperidin-3-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2693250.png)
![N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2693251.png)